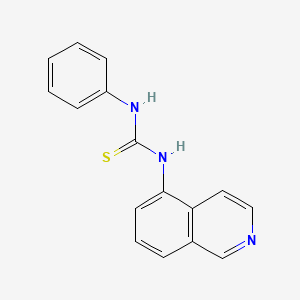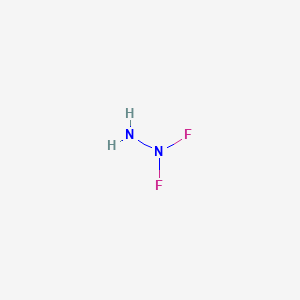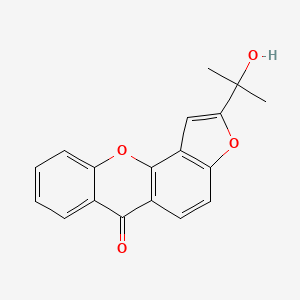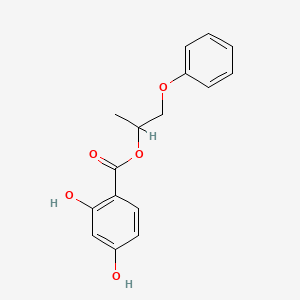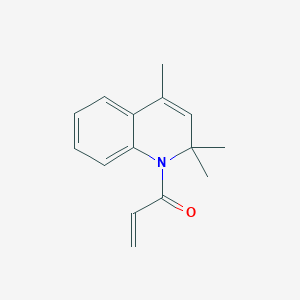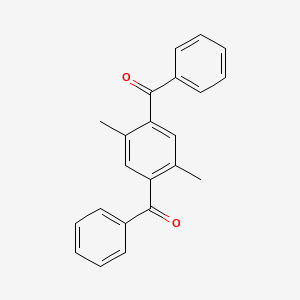![molecular formula C13H19F3O7 B14293024 Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate CAS No. 122279-97-4](/img/structure/B14293024.png)
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is a chemical compound known for its unique structure and properties. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate, which is widely used in organic synthesis. The presence of the trifluoroacetyl group and the ethoxyethyl linkage in its structure makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the conversion of diethyl propanedioate into its enolate ion by reaction with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl bromide, to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its unique structure.
Material Science: Could be explored for the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroacetyl group can enhance the compound’s reactivity by stabilizing negative charges through electron-withdrawing effects. This makes the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler ester without the trifluoroacetyl and ethoxyethyl groups.
Ethyl Acetoacetate: Another ester used in organic synthesis with different functional groups.
Uniqueness
Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
122279-97-4 |
|---|---|
Molekularformel |
C13H19F3O7 |
Molekulargewicht |
344.28 g/mol |
IUPAC-Name |
diethyl 2-[2-[1-(2,2,2-trifluoroacetyl)oxyethoxy]ethyl]propanedioate |
InChI |
InChI=1S/C13H19F3O7/c1-4-20-10(17)9(11(18)21-5-2)6-7-22-8(3)23-12(19)13(14,15)16/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ROOVNUVWNBNTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCOC(C)OC(=O)C(F)(F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
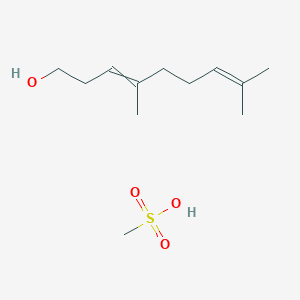
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)
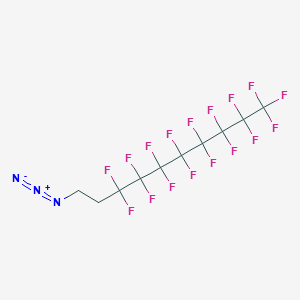
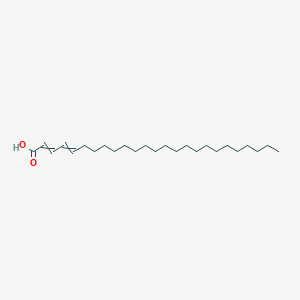
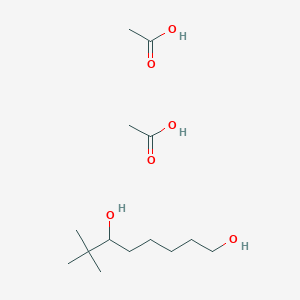
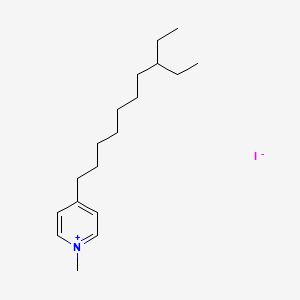
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
